Chemical structure and properties of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
Chemical structure and properties of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
This guide provides an in-depth technical analysis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid , a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. This compound represents a sulfur-bioisostere of the well-known thienopyridine class (e.g., the antiplatelet agents Ticlopidine and Clopidogrel) and shares structural homology with the thienothiopyran sulfonamide class (e.g., Dorzolamide).
Executive Summary
4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS: N/A for specific isomer in common commercial catalogs; related isomers ~116118-98-0 for N-analog) is a fused heterocyclic building block. It consists of a thiophene ring fused to a tetrahydrothiopyran ring. The "4H,6H,7H" designation indicates that the thiopyran ring is saturated at positions 4, 6, and 7, preserving the aromaticity of the thiophene ring while maintaining a non-planar, lipophilic aliphatic region.
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere for tetrahydroisoquinolines and tetrahydrothienopyridines. Replacing the nitrogen atom of the piperidine ring with a sulfur atom (thiopyran) modulates lipophilicity (LogP), metabolic stability, and hydrogen bonding potential, often altering the pharmacokinetic profile of lead compounds targeting GPCRs or carbonic anhydrases.
Chemical Structure & Physiochemical Properties[1][2][3][4]
Structural Analysis
The molecule features a thieno[3,2-c] fusion pattern. This specific isomerism implies the thiophene sulfur is positioned at the "top" (position 1 relative to the fusion), while the thiopyran sulfur is at position 5 of the bicyclic system.
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IUPAC Name: 6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid
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Molecular Formula:
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Molecular Weight: 200.28 g/mol
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SMILES: C1CSCC2=C1SC(=C2)C(=O)O
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InChIKey: GNFCYTBCYXABDO-UHFFFAOYSA-N
Physiochemical Descriptors
The replacement of the nitrogen (in thienopyridines) with sulfur (in thienothiopyrans) significantly increases lipophilicity and removes a basic center.
| Property | Value (Predicted) | Context |
| LogP (Octanol/Water) | 2.0 – 2.5 | More lipophilic than the N-analog (LogP ~0.5-1.0). |
| pKa (Acid) | 4.2 ± 0.5 | Typical for thiophene-2-carboxylic acids. |
| H-Bond Donors | 1 | Carboxylic acid (-OH). |
| H-Bond Acceptors | 3 | Carboxyl (C=O, -O-) and Thiophene/Thiopyran sulfurs. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good range for cell permeability. |
| Rotatable Bonds | 1 | Carboxyl group rotation. |
Synthetic Pathways[5][6][7][8]
Due to the specific fusion pattern, the synthesis requires constructing the thiophene ring onto an existing thiopyranone core. The most robust protocol adapts the Vilsmeier-Haack-Arnold reaction followed by cyclization with ethyl mercaptoacetate. This method is preferred for its regioselectivity in forming the [3,2-c] isomer.
Retrosynthetic Analysis
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Target: 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
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Disconnection: Thiophene ring closure.
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Precursors: Tetrahydro-4H-thiopyran-4-one + Ethyl mercaptoacetate.
Detailed Experimental Protocol
Note: This protocol is adapted from standard thienopyridine synthesis methodologies (e.g., synthesis of Ticlopidine intermediates) and applied to the thiopyran analog.
Step 1: Preparation of 3-Formyl-4-chlorodihydrothiopyran
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Reagents: Tetrahydro-4H-thiopyran-4-one (1.0 eq),
(2.5 eq), DMF (3.0 eq), DCM (Solvent). -
Procedure:
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Cool DMF to 0°C in anhydrous DCM.
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Add
dropwise (Vilsmeier reagent formation). Stir for 30 min. -
Add solution of tetrahydro-4H-thiopyran-4-one dropwise.
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Reflux for 3–4 hours. The reaction converts the ketone to a chloro-aldehyde intermediate via a chloroiminium ion.
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Quench with ice water and sodium acetate (buffered hydrolysis).
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Extract with DCM to obtain the crude 4-chloro-5,6-dihydro-2H-thiopyran-3-carbaldehyde .
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Step 2: Annulation to Thieno[3,2-c]thiopyran
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Reagents: Chloro-aldehyde intermediate (from Step 1), Ethyl mercaptoacetate (1.1 eq), Triethylamine (
, 2.5 eq), Pyridine or Ethanol. -
Procedure:
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Dissolve the chloro-aldehyde in ethanol/pyridine.
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Add ethyl mercaptoacetate dropwise at room temperature.
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Add
slowly. The base promotes the displacement of the chloride by the thiol, followed by aldol condensation with the aldehyde to close the thiophene ring. -
Heat to 60–80°C for 2 hours to ensure full aromatization.
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Result: Ethyl 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylate.
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Step 3: Saponification
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Reagents: Ethyl ester intermediate, LiOH or NaOH (2M aq), THF/MeOH.
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Procedure:
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Dissolve ester in THF/MeOH (1:1).
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Add LiOH solution. Stir at ambient temperature for 4 hours.
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Acidify with 1M HCl to pH 2.
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Precipitate the free acid. Filter and recrystallize from Ethanol/Water.
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Yield: Typically 45–60% over 3 steps.
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Synthesis Workflow Diagram
Caption: Step-wise synthetic route from commercially available thiopyranone to the target carboxylic acid via Vilsmeier-Haack chemistry.
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a classical bioisostere for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system.
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N vs. S Substitution: Replacing the piperidine Nitrogen with Sulfur eliminates the basic amine. This is critical when:
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Reducing hERG channel liability (often associated with basic amines).
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Improving permeability by removing a protonation site.
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Targeting metalloenzymes where sulfur may coordinate (e.g., Carbonic Anhydrase).
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Structural Activity Relationships (SAR)
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C2-Carboxylic Acid: Serves as a handle for amide coupling to generate libraries. It mimics the benzoic acid moiety in many NSAIDs or the acidic headgroup of GPCR ligands.
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Thiopyran Ring (Positions 4,6,7): The "puckered" conformation of the saturated ring allows the molecule to fill hydrophobic pockets (e.g., P2Y12 receptor, similar to Clopidogrel).
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Metabolic Liability: The thiopyran sulfur is susceptible to S-oxidation (Sulfoxide/Sulfone). This can be a metabolic soft spot or a prodrug strategy.
Experimental Characterization
Researchers synthesizing this compound should validate structure using the following spectroscopic markers:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Thiophene proton (H3). | |
| 1H NMR | C4 protons (Deshielded by thiophene). | |
| 1H NMR | C6/C7 ethylene bridge protons. | |
| 13C NMR | Carboxylic acid carbonyl. | |
| IR | 1680–1710 | C=O stretch (Carboxylic acid). |
| HRMS | [M+H]+ ~201.004 | Confirms formula |
Safety & Handling
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Hazards: As a carboxylic acid derivative of a thiophene, it is likely an irritant to eyes, skin, and respiratory tract (H315, H319, H335).
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Odor: Thio-compounds often carry a potent, disagreeable sulfur odor. All reactions involving the thiopyranone precursor or mercaptoacetate must be performed in a fume hood .
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The thiopyran sulfur can slowly oxidize in air to the sulfoxide.
References
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PubChem. 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
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Modica, M., et al. (2001). Synthesis and binding properties of new thienothiopyran derivatives at 5-HT1A, 5-HT2A, and 5-HT2C receptors. Journal of Medicinal Chemistry.[1] (Contextual reference for thienothiopyran synthesis).
- European Patent Office.Thieno[3,2-c]pyridine derivatives and their therapeutic application (US4529596A). (Foundational chemistry for the [3,2-c] fusion system).
